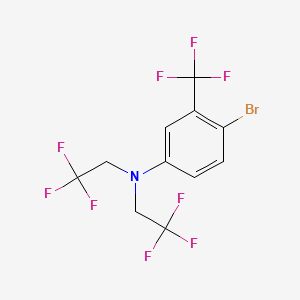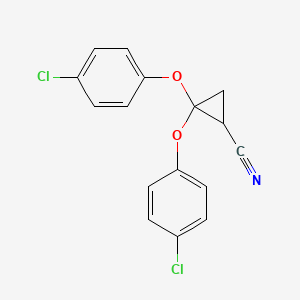![molecular formula C10H12N2O2 B14224687 6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid CAS No. 787506-78-9](/img/structure/B14224687.png)
6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with a methyl group, a prop-2-en-1-ylamino group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-2-chloropyridine-3-carboxylic acid with prop-2-en-1-amine under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the chlorine atom is replaced by the prop-2-en-1-ylamino group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the synthesis of other valuable compounds used in various industries.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine-3-carboxylic acid: Lacks the methyl and prop-2-en-1-ylamino groups, resulting in different chemical properties and reactivity.
6-Methylpyridine-3-carboxylic acid: Lacks the prop-2-en-1-ylamino group, affecting its biological activity and applications.
2-[(Prop-2-en-1-yl)amino]pyridine-3-carboxylic acid:
Uniqueness
6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the methyl and prop-2-en-1-ylamino groups, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to specific targets and improve its stability under various conditions.
Eigenschaften
CAS-Nummer |
787506-78-9 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
6-methyl-2-(prop-2-enylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14)5-4-7(2)12-9/h3-5H,1,6H2,2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
QEQPEPIKNQWRMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C(=O)O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


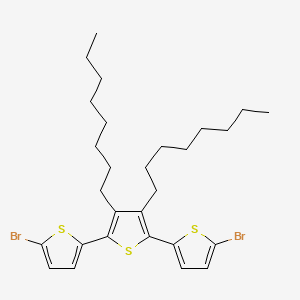
![2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224606.png)
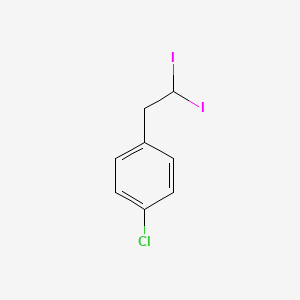
![[3-Amino-5-(4-octylphenyl)pent-1-en-1-yl]phosphonic acid](/img/structure/B14224610.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14224618.png)
![3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid](/img/structure/B14224623.png)
![N-[2-(5-methylpyridin-2-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14224635.png)
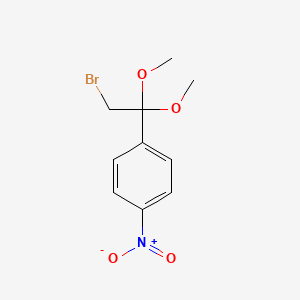
![N-(1-{4-[(Undec-10-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14224656.png)
![2,2,2-Trichloro-N-[2-(2-methylpropanoyl)phenyl]acetamide](/img/structure/B14224673.png)
![(12S,13S)-12,13-Bis[(benzyloxy)methyl]-2,8,11,14,17,23-hexaoxa-5,20-diazabicyclo[22.3.1]octacosa-1(28),24,26-triene-4,21-dione](/img/structure/B14224676.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
